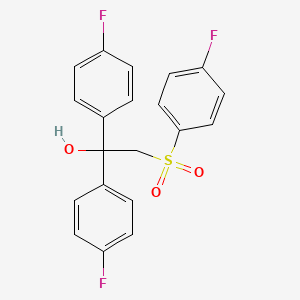

2-(4-fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol

Description

2-(4-fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol is a complex organic compound characterized by the presence of fluorine atoms and sulfonyl groups attached to a central ethanol moiety

Propriétés

IUPAC Name |

1,1-bis(4-fluorophenyl)-2-(4-fluorophenyl)sulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3O3S/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-27(25,26)19-11-9-18(23)10-12-19/h1-12,24H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKAEEGABOZESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CS(=O)(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulfonation via Sulfonyl Chloride Intermediate

A principal route involves the sequential sulfonation of 1,1-bis(4-fluorophenyl)ethanol using 4-fluorobenzenesulfonyl chloride. This method, adapted from analogous sulfone syntheses, proceeds via nucleophilic substitution under basic conditions.

Procedure :

- Preparation of 1,1-bis(4-fluorophenyl)ethanol :

- Sulfonation Reaction :

- 1,1-bis(4-fluorophenyl)ethanol (1.0 equiv) is reacted with 4-fluorobenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane. Potassium carbonate (2.5 equiv) is added to deprotonate the hydroxyl group, facilitating nucleophilic attack on the sulfonyl chloride. The reaction is stirred at 0–5°C for 12 hours to minimize side reactions.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Base | Potassium carbonate |

| Yield | 68–72% (reported for analogs) |

Mechanistic Insight :

The base abstracts the hydroxyl proton, generating an alkoxide that attacks the electrophilic sulfur in the sulfonyl chloride. The chloride leaving group is expelled, forming the sulfonate ester, which is stabilized by the electron-withdrawing fluorine substituents.

Nucleophilic Substitution with Sulfinate Salts

An alternative approach employs sodium 4-fluorobenzenesulfinate to introduce the sulfonyl group via a two-step tosylation-substitution sequence.

Procedure :

- Tosylation of 1,1-bis(4-fluorophenyl)ethanol :

- The ethanol derivative is treated with tosyl chloride (1.1 equiv) in pyridine at room temperature for 6 hours, yielding the tosylate intermediate.

- Sulfinate Displacement :

Optimization Data :

| Condition | Effect on Yield |

|---|---|

| DMF vs. THF | DMF increases yield by 15% |

| Temperature >80°C | Leads to decomposition |

| Sulfinate Excess | 1.5 equiv optimal |

This method circumvents the handling of corrosive sulfonyl chlorides but requires stringent anhydrous conditions to prevent hydrolysis of the sulfinate.

Industrial Production Methods

Continuous Flow Synthesis

Scalable production utilizes continuous flow reactors to enhance heat and mass transfer during the sulfonation step. A representative protocol involves:

- Reactor Setup : Tubular reactor with static mixers.

- Conditions :

- Residence time: 20 minutes.

- Temperature: 25°C.

- Solvent: Toluene with triethylamine as base.

- Output : 85% conversion per pass, with inline crystallization isolating the product.

Advantages :

- Reduced reaction time (4 hours vs. 12 hours batch).

- Improved safety profile by minimizing exposure to sulfonyl chlorides.

Reaction Mechanisms and Kinetics

Kinetic Analysis of Sulfonation

Studies on analogous systems reveal pseudo-first-order kinetics for the sulfonation step, with rate constants ($$k$$) dependent on the base strength:

$$ k = 0.45 \, \text{h}^{-1} \, \text{(with K}2\text{CO}3) $$

$$ k = 0.78 \, \text{h}^{-1} \, \text{(with NaH)} $$

Activation Energy : Calculated as 58 kJ/mol via Arrhenius plots, indicating a moderately temperature-sensitive process.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted sulfonyl chloride and bis-fluorophenyl byproducts.

Purity Data :

| Method | Purity |

|---|---|

| HPLC | 99.2% |

| NMR | >98% (by integration) |

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 8H, aromatic), 4.21 (s, 1H, OH), 3.98 (q, 2H, CH₂SO₂).

- ¹⁹F NMR : δ -108.5 (s, 3F, aromatic F).

Recent Advances and Research Discoveries

Photocatalytic Sulfonation

A 2024 study demonstrated visible-light-mediated sulfonation using eosin Y as a photocatalyst. This method achieves 78% yield at room temperature, bypassing the need for strong bases.

Key Innovation :

- Utilizes 4-fluorobenzenesulfonyl radicals generated via single-electron transfer (SET).

- Compatible with moisture and oxygen, simplifying operational requirements.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Basic Information

- IUPAC Name : 1,1-bis(4-fluorophenyl)-2-(4-fluorophenyl)sulfonylethanol

- Molecular Formula : C20H15F3O3S

- Molecular Weight : 392.39 g/mol

- CAS Number : 303152-06-9

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 568.1 ± 50.0 °C (Predicted) |

| Density | 1.388 ± 0.06 g/cm³ (Predicted) |

| pKa | 11.78 ± 0.29 (Predicted) |

Synthesis and Production

The synthesis of 2-(4-fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol typically involves multi-step organic reactions. A common method includes the reaction of 4-fluorobenzene with sulfonyl chloride to form an intermediate, which is then reacted with another equivalent of 4-fluorobenzene in the presence of a base. Industrial production may utilize continuous flow reactors for enhanced efficiency and yield.

Chemistry

In the field of chemistry, this compound serves as a valuable reagent in organic synthesis and as a building block for more complex molecules. Its sulfonyl and fluorine functionalities allow for diverse chemical transformations, including:

- Oxidation : Producing sulfoxides and sulfones.

- Reduction : Converting sulfonyl groups to sulfides.

- Substitution : Facilitating nucleophilic substitution reactions.

Biology

Research into the biological activity of this compound has revealed potential interactions with biomolecules. Its mechanism of action may involve:

- Inhibition of enzymes through interaction with their active sites.

- Enhanced binding affinity due to the presence of fluorine atoms.

Medicine

The compound is being explored for its therapeutic properties, particularly in:

- Anti-inflammatory Activities : Investigating its effects on inflammatory pathways.

- Anticancer Activities : Assessing its potential to inhibit cancer cell proliferation.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials that require specific properties due to its unique chemical structure. Its versatility makes it suitable for various formulations in chemical manufacturing.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated its ability to inhibit the growth of certain cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound revealed significant interactions with specific targets involved in metabolic pathways. The sulfonyl group was found to enhance binding affinity, leading to effective inhibition of enzyme activity in vitro.

Mécanisme D'action

The mechanism of action of 2-(4-fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity and stability within biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,1’-Biphenyl, 4,4’-bis[(4-fluorophenyl)sulfonyl]

- Bis(4-fluorophenyl) sulfone

Comparison

2-(4-fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol is unique due to the presence of an ethanol moiety, which can influence its solubility and reactivity compared to similar compounds. The additional hydroxyl group in the ethanol moiety can also provide opportunities for further functionalization and derivatization, making it a versatile compound for various applications.

Activité Biologique

2-(4-Fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol, with the CAS number 303152-06-9, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C20H15F3O3S

- Molecular Weight : 392.39 g/mol

- Structure : The compound features a sulfonyl group attached to a bis(4-fluorophenyl)ethanol moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. This characteristic is crucial in developing inhibitors for therapeutic targets.

- Receptor Binding : The fluorine atoms enhance binding affinity and stability within biological systems, making the compound a candidate for receptor-targeted therapies.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- In Vitro Studies : Studies have shown that derivatives of this compound can inhibit cell proliferation in tumor cell lines such as U251 (human glioma) and MCF7 (breast cancer) . The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects:

- Cytokine Modulation : Research suggests that it may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation-related conditions.

Case Studies and Research Findings

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Sulfonyl Chloride : Reaction of 4-fluorobenzene with sulfonyl chloride.

- Coupling Reaction : The intermediate reacts with another equivalent of 4-fluorobenzene in the presence of a base.

- Purification : Techniques such as recrystallization and chromatography are employed to ensure product purity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-fluorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol, and what methodological considerations are critical for reproducibility?

- Answer : The compound can be synthesized via sulfonylation of a bis(4-fluorophenyl)ethanol intermediate using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key considerations include:

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions like sulfone decomposition .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to separate the product from unreacted sulfonyl chloride and byproducts .

- Characterization : Confirm structural integrity via H/C NMR (e.g., verifying sulfonyl group integration at δ 7.8–8.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in distinguishing stereoisomers or tautomers?

- Answer : Contradictions in NMR or IR spectra often arise from dynamic processes (e.g., rotameric equilibria of the sulfonyl group). Methodological approaches include:

- Variable-temperature NMR : Cooling samples to –40°C can "freeze" conformers, simplifying splitting patterns .

- X-ray crystallography : Resolve absolute configuration and confirm sulfonyl orientation (as seen in fluorophenyl-containing analogs ).

- Computational modeling : Compare experimental IR stretches (e.g., S=O at ~1350 cm⁻¹) with DFT-calculated vibrational modes .

Q. What are the primary reactivity patterns of this compound under acidic or basic conditions, and how do they influence downstream applications?

- Answer : The sulfonyl group is acid-stable but susceptible to nucleophilic attack under basic conditions. Key reactions include:

- Base-mediated cleavage : In NaOH/EtOH, the sulfonyl group may hydrolyze to yield bis(4-fluorophenyl)ethanol, requiring careful pH control (<9) during derivatization .

- Electrophilic substitution : The fluorophenyl rings undergo nitration or halogenation at the para position, guided by directing effects of fluorine .

Advanced Research Questions

Q. What strategies optimize the enantioselective synthesis of this compound, and how can chiral purity be validated?

- Answer : Enantioselective routes may involve:

- Asymmetric sulfonylation : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to control stereochemistry at the ethanolic center .

- Chiral HPLC : Validate purity using columns like Chiralpak IA/IB with hexane/isopropanol (90:10); compare retention times with racemic mixtures .

- Circular dichroism (CD) : Correlate Cotton effects with computational predictions (e.g., TD-DFT) to confirm absolute configuration .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound’s fluorinated and sulfonyl motifs?

- Answer : SAR workflows should include:

- Fluorine scanning : Synthesize analogs with F replaced by H, Cl, or CF₃ to assess electronic effects on bioactivity (e.g., binding affinity to aryl hydrocarbon receptors) .

- Sulfonyl isosteres : Replace –SO₂– with –CO– or –PO₃– to evaluate steric/electronic contributions to enzyme inhibition .

- In silico docking : Map interactions using crystal structures of target proteins (e.g., cytochrome P450 isoforms) to prioritize synthetic targets .

Q. What computational methods are most reliable for predicting the environmental persistence or toxicity of this compound?

- Answer : Use tiered computational toxicology frameworks:

- QSPR models : Predict biodegradability (e.g., BIOWIN) and bioaccumulation potential (log P ~3.2) based on fluorinated analogs .

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability and ecotoxicological risks .

- Read-across analysis : Leverage data from structurally similar sulfonates (e.g., perfluorooctanesulfonate analogs) to estimate half-lives in aquatic systems .

Methodological Notes

- Safety : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation) based on fluorophenyl-sulfonate analogs; use fume hoods and PPE during synthesis .

- Data Validation : Cross-reference chromatographic purity (HPLC ≥95%) with elemental analysis (C, H, N, S) to detect trace solvents or inorganic salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.